

Spectroscopic Profile of 4-Vinyl-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Vinyl-1,3-dioxolan-2-one**, a key building block in organic synthesis and polymer chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **4-Vinyl-1,3-dioxolan-2-one** are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Vinyl-1,3-dioxolan-2-one** exhibits characteristic signals corresponding to the vinyl and dioxolanone protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-a	5.98 - 5.88	m	
H-b	5.49	dd	17.3, 1.3
H-c	5.31	dd	10.6, 1.3
H-d	5.23	m	
H-e	4.58	dd	8.8, 7.5
H-f	4.13	dd	8.8, 6.0

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts for each carbon atom of **4-Vinyl-1,3-dioxolan-2-one** are summarized below.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	154.8
-CH=	132.1
=CH ₂	120.3
-O-CH-	77.5
-O-CH ₂ -	69.8

Infrared (IR) Spectroscopy

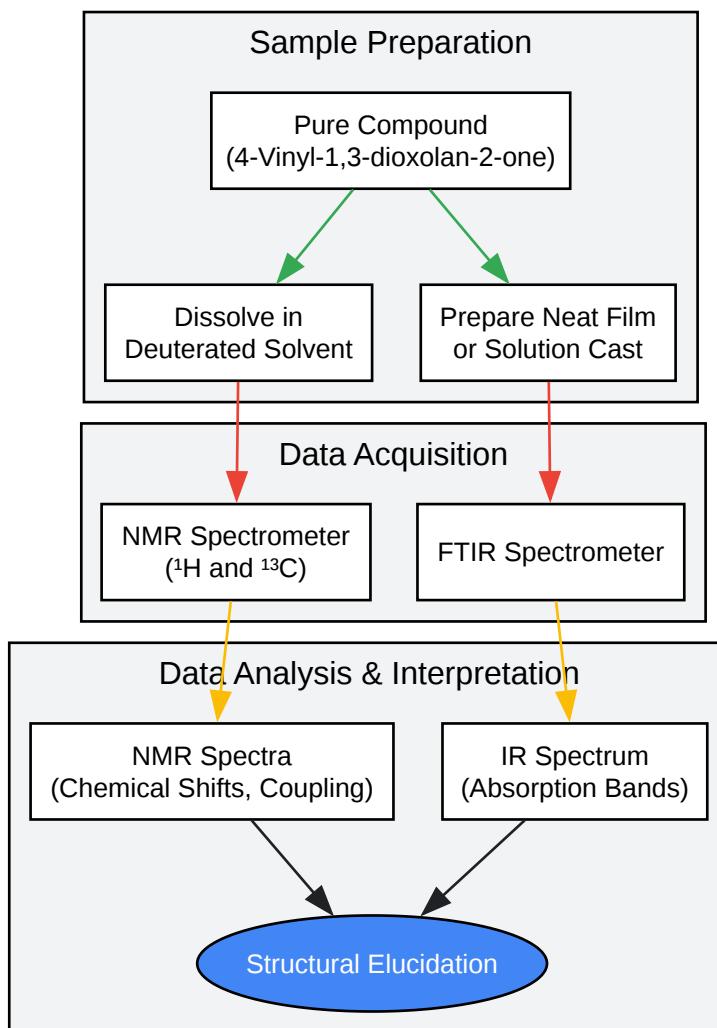
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Vinyl-1,3-dioxolan-2-one** shows characteristic absorption bands for the carbonate and vinyl functionalities.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~1820	C=O stretch	Carbonate
~1645	C=C stretch	Alkene
~1170	C-O stretch	Ester
~990, ~930	=C-H bend (out-of-plane)	Alkene

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

NMR Spectroscopy


A sample of **4-Vinyl-1,3-dioxolan-2-one** was dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C. Data processing involved Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat sample of liquid **4-Vinyl-1,3-dioxolan-2-one** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) was cast onto a salt plate and the solvent was evaporated. The spectrum was recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data of an organic compound like **4-Vinyl-1,3-dioxolan-2-one**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Vinyl-1,3-dioxolan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349326#spectroscopic-data-of-4-vinyl-1-3-dioxolan-2-one-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com